10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine
Overview
Description
10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a chloro-substituted propyl group and a methoxy group attached to the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Substitution Reaction: The introduction of the 3-chloro-2-methylpropyl group is achieved through a nucleophilic substitution reaction. This involves reacting phenothiazine with 3-chloro-2-methylpropyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methoxylation: The methoxy group is introduced by reacting the intermediate product with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, converting it to a methyl group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 10-(2-Methylpropyl)-2-methoxy-10H-phenothiazine.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Activity: Studies have shown that derivatives of phenothiazine exhibit antimicrobial properties, making them potential candidates for new antibiotics.
Medicine:
Antipsychotic Agents: Phenothiazine derivatives are well-known for their use as antipsychotic drugs. This compound could be explored for similar therapeutic applications.
Antiemetic Agents: It may also have potential as an antiemetic, helping to prevent nausea and vomiting.
Industry:
Dyes and Pigments: Phenothiazine compounds are used in the production of dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine is not fully understood but is believed to involve interactions with various neurotransmitter receptors in the brain. Phenothiazines typically act as antagonists at dopamine receptors, particularly the D2 receptor, which is associated with their antipsychotic effects. The compound may also interact with other receptors such as serotonin and histamine receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine used primarily as an antiemetic and antihistamine.
Thioridazine: Known for its antipsychotic properties.
Uniqueness: 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its combination of a chloro-substituted propyl group and a methoxy group could result in unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
10-(3-chloro-2-methylpropyl)-2-methoxyphenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12(10-18)11-19-14-5-3-4-6-16(14)21-17-8-7-13(20-2)9-15(17)19/h3-9,12H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVWJLFRRZKPRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947659 | |
Record name | 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24724-55-8 | |
Record name | 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24724-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024724558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-(3-chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.196 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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